2-Fluoro-5-iodoaniline

Overview

Description

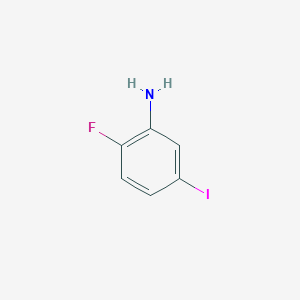

2-Fluoro-5-iodoaniline is an aromatic amine compound with the molecular formula C6H5FIN It is characterized by the presence of both fluorine and iodine atoms attached to the benzene ring, specifically at the 2nd and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodoaniline typically involves halogenation reactions. One common method is the direct iodination of 2-fluoroaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-iodoaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include 2-fluoro-5-azidoaniline, 2-fluoro-5-cyanoaniline, and various organometallic derivatives.

Oxidation Reactions: Products include 2-fluoro-5-nitroaniline and 2-fluoro-5-nitrosoaniline.

Reduction Reactions: Products include 2-fluoroaniline and other reduced derivatives.

Scientific Research Applications

Organic Synthesis

2-Fluoro-5-iodoaniline serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its unique electronic properties, due to the presence of both fluorine and iodine substituents, make it an attractive building block for creating complex molecules.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated the utility of this compound in synthesizing novel anticancer agents through coupling reactions with other functionalized aromatic compounds. The presence of the fluorine atom enhances the lipophilicity of the resulting compounds, potentially improving their bioavailability and therapeutic efficacy.

Materials Science

In materials science, this compound is utilized in the fabrication of advanced materials, particularly in the development of organic semiconductors and photovoltaic devices. The compound's ability to passivate surface defects in perovskite films has been highlighted as a method to enhance the efficiency of solar cells.

Data Table: Photovoltaic Efficiency Enhancement

This table illustrates that the incorporation of this compound significantly improves the photovoltaic efficiency compared to control samples without this compound.

Medicinal Chemistry

The compound's potential as a pharmacophore is also being explored in medicinal chemistry. The presence of both halogen atoms may impart unique biological activities, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. This has prompted further investigation into its mechanism of action and potential as a lead compound for new antibiotics.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodoaniline involves its interaction with various molecular targets. The presence of both fluorine and iodine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The amino group can form hydrogen bonds and interact with nucleophiles, while the halogen atoms can undergo substitution reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

- 2-Fluoroaniline

- 5-Iodoaniline

- 2-Fluoro-4-iodoaniline

- 3-Fluoro-5-iodoaniline

Comparison: 2-Fluoro-5-iodoaniline is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to 2-Fluoroaniline and 5-Iodoaniline, the dual presence of halogens in this compound provides additional sites for chemical modification, making it a more versatile compound in synthetic chemistry.

Biological Activity

Overview

2-Fluoro-5-iodoaniline is an aromatic amine compound characterized by the presence of fluorine and iodine atoms on a benzene ring. Its molecular formula is C₆H₅FIN, and it has gained attention in various fields of research due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Molecular Structure:

- Molecular Formula: C₆H₅FIN

- Molecular Weight: 221.01 g/mol

- IUPAC Name: this compound

The presence of halogen atoms (fluorine and iodine) enhances the reactivity of this compound, allowing it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its amino group can form hydrogen bonds, while the halogen atoms can undergo substitution reactions. This versatility makes it a valuable intermediate in organic synthesis and a candidate for drug development.

Antimutagenicity Assessment

A study evaluated the antimutagenic effects of various fluoroaryl derivatives using the Ames test on Salmonella typhimurium. The results indicated that these derivatives could significantly reduce mutagenicity induced by sodium azide and benzo[a]pyrene under both pre-exposure and co-exposure conditions. The antimutagenic activity correlated with antioxidant properties, promoting DNA repair mechanisms .

Antiviral Research

In a related study on nucleoside analogs, metabolites similar to those derived from this compound demonstrated high activity against herpes simplex viruses. These findings highlight the potential for developing new antiviral agents based on the structural framework of halogenated compounds .

Table 1: Biological Activities of this compound and Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-5-iodoaniline, and how can purity be validated?

- Methodological Answer : The synthesis typically involves iodination and fluorination steps. For example, iodination of 2-fluoroaniline derivatives using iodine monochloride (ICl) under controlled temperatures (0–5°C) can yield the target compound. Purity validation requires a combination of HPLC (to assess chemical purity >98%) and 1H/13C NMR to confirm structural integrity . Characterization should include elemental analysis and mass spectrometry to rule out side products. Experimental protocols must detail stoichiometry, solvent choices (e.g., dichloromethane for halogenation), and purification methods (column chromatography or recrystallization) to ensure reproducibility .

Q. How can researchers mitigate decomposition risks during storage of this compound?

- Methodological Answer : The compound’s sensitivity to light and heat necessitates storage in amber glass vials at –20°C under inert gas (argon or nitrogen). Stability tests using TGA (thermogravimetric analysis) and periodic FTIR scans can monitor degradation. Pre-storage purification (e.g., distillation under reduced pressure) reduces impurities that accelerate decomposition .

Advanced Research Questions

Q. How does the electronic interplay between fluorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ortho-fluorine and para-iodine substituents create an electron-deficient aromatic ring, favoring Suzuki-Miyaura couplings. Computational modeling (e.g., DFT calculations ) can predict regioselectivity, while experimental validation via X-ray crystallography confirms bond angles and charge distribution . Kinetic studies under varying Pd catalyst loads (e.g., Pd(PPh₃)₄) and base conditions (K₂CO₃ vs. Cs₂CO₃) quantify reaction rates and byproduct formation .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. To resolve these:

- Perform solvent-dependent NMR studies (CDCl₃ vs. DMSO-d₆) to assess shift variability.

- Use 2D NMR (COSY, HSQC) to assign peaks unambiguously.

- Cross-validate with high-resolution mass spectrometry (HRMS) and XRD for crystalline derivatives .

Statistical tools (e.g., PCA) can identify outliers in published datasets .

Q. How can researchers design controlled experiments to distinguish between steric and electronic effects in substitution reactions involving this compound?

- Methodological Answer :

- Steric analysis : Compare reaction rates of this compound with bulkier analogs (e.g., 2-Fluoro-5-bromo-3-methylaniline) under identical conditions.

- Electronic analysis : Use Hammett plots to correlate substituent σ values with reaction rates.

- Control experiments : Include iodine-free analogs (e.g., 2-fluoroaniline) to isolate fluorine’s electronic impact. Data should be analyzed via multivariate regression to decouple variables .

Q. Methodological and Analytical Challenges

Q. What are the best practices for detecting trace impurities in this compound, and how do they impact catalytic applications?

- Methodological Answer : Impurities like residual solvents or dehalogenated byproducts can poison catalysts. Use GC-MS for volatile impurities and HPLC-MS for non-volatile residues. Limit detection thresholds (e.g., <0.1% for Pd catalysts) should align with ICH guidelines . Quantify impurity effects via kinetic poisoning experiments, comparing reaction yields with/without purification .

Q. How can researchers optimize reaction conditions to minimize deiodination during functionalization of this compound?

- Methodological Answer : Deiodination is prevalent under strong reducing conditions. Mitigation strategies include:

- Using mild reductants (e.g., NaBH₄ instead of LiAlH₄).

- Introducing protecting groups (e.g., acetyl for -NH₂) before iodination.

- Monitoring reaction progress via in-situ IR or Raman spectroscopy to halt reactions before side reactions dominate .

Q. Data Interpretation and Research Design

Q. How should researchers formulate hypotheses about the biological activity of this compound derivatives?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use docking studies (AutoDock Vina) to predict binding affinity against target proteins (e.g., tyrosine kinases).

- Novelty : Compare derivative libraries with existing FDA-approved fluorinated drugs.

- Ethical : Prioritize derivatives with low cytotoxicity (tested via MTT assays on HEK293 cells) .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Use non-linear regression (e.g., Hill equation) to calculate EC₅₀ values. Assess significance via ANOVA with post-hoc Tukey tests. Address outliers with Grubbs’ test and report uncertainty intervals (95% CI). Software tools like GraphPad Prism or R (drc package) streamline analysis .

Q. Tables for Key Data

Properties

IUPAC Name |

2-fluoro-5-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFXQUHUFXJVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649667 | |

| Record name | 2-Fluoro-5-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-82-9 | |

| Record name | 2-Fluoro-5-iodoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-iodo-phenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.